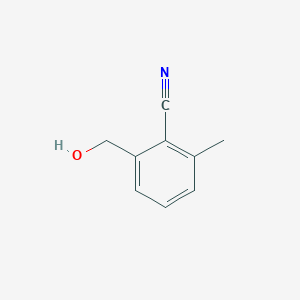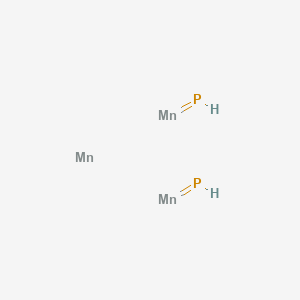
Manganesephosphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese phosphide (Mn3P2) is an inorganic compound composed of manganese and phosphorus. It is known for its black powder appearance and has a molecular weight of 226.75 g/mol
準備方法
Manganese phosphide can be synthesized through several methods. One common synthetic route involves the reaction of manganese chloride (MnCl2) with sodium phosphide (Na3P) under controlled conditions. The reaction proceeds as follows :
[ 2 Na3P + 3 MnCl2 \rightarrow 6 NaCl + Mn3P2 ]
This method typically requires an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete reaction.
化学反応の分析
Manganese phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Manganese phosphide can be oxidized to form manganese oxides and phosphates. For example, in the presence of oxygen, it can form manganese(II) phosphate (Mn3(PO4)2).
Reduction: Manganese phosphide can be reduced to elemental manganese and phosphorus under specific conditions.
Substitution: Manganese phosphide can react with halogens to form manganese halides and phosphorus halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Manganese phosphide has several scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. Some notable applications include:
Catalysis: Manganese phosphide is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation reactions. Its unique properties make it an effective catalyst for these processes.
Materials Science: Manganese phosphide is used in the development of advanced materials, such as supercapacitors and batteries.
Electrocatalysis: Manganese phosphide is studied for its potential use in electrocatalytic water oxidation, which is a crucial reaction in renewable energy research.
作用機序
The mechanism by which manganese phosphide exerts its effects in catalysis and other applications involves its ability to facilitate electron transfer reactions. The manganese centers in the compound can undergo oxidation and reduction, allowing them to participate in various catalytic cycles. Additionally, the phosphorus atoms in the compound can act as electron donors or acceptors, further enhancing its catalytic activity .
類似化合物との比較
Manganese phosphide can be compared with other similar compounds, such as manganese(II) phosphate (Mn3(PO4)2) and manganese(III) phosphate (MnPO4). While these compounds share some similarities, they also have distinct differences:
Manganese(II) Phosphate (Mn3(PO4)2): This compound is used in phosphate conversion coatings and has industrial importance.
Manganese(III) Phosphate (MnPO4): This compound is known for its hygroscopic nature and is used in various chemical processes.
Manganese phosphide stands out due to its unique combination of manganese and phosphorus, which imparts distinct properties and makes it suitable for specialized applications in catalysis and materials science.
特性
分子式 |
H2Mn3P2 |
|---|---|
分子量 |
228.778 g/mol |
IUPAC名 |
manganese;phosphanylidenemanganese |
InChI |
InChI=1S/3Mn.2HP/h;;;2*1H |
InChIキー |
CWLPDTSJHFHTCT-UHFFFAOYSA-N |
正規SMILES |
P=[Mn].P=[Mn].[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


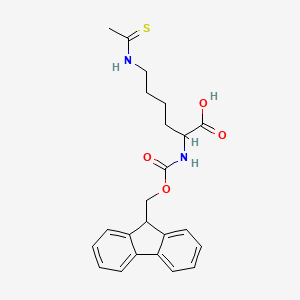
![4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12104846.png)
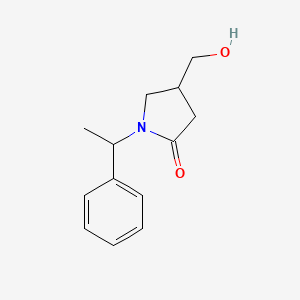
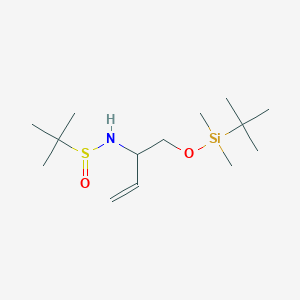
![8-Azabicyclo[3.2.1]octane-3,6-diol, 8-methyl-2-(phenylmethyl)-, 6-benzoate](/img/structure/B12104866.png)
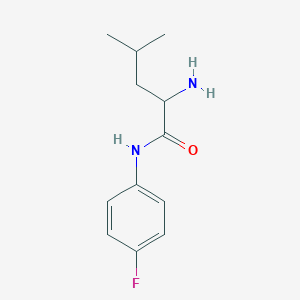
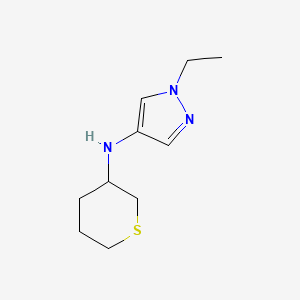
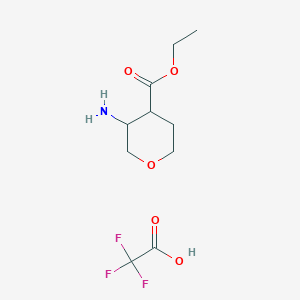

![2,9-Diazaspiro[6.6]tridecane](/img/structure/B12104899.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)
![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)
